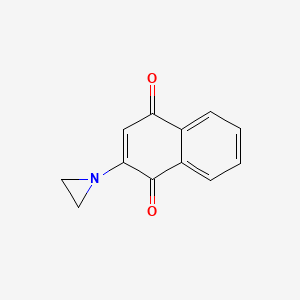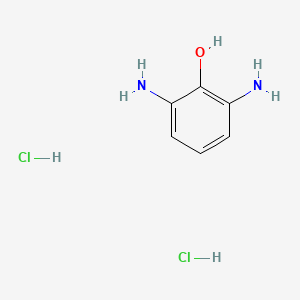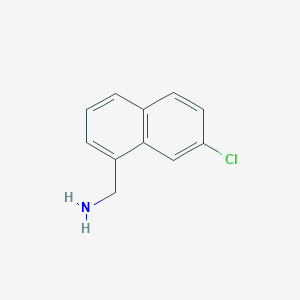
(7-Chloronaphthalen-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloronaphthalen-1-yl)methanamine: is an organic compound characterized by a naphthalene ring substituted with a chlorine atom at the 7th position and an amine group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloronaphthalen-1-yl)methanamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 1-naphthylamine.
Chlorination: The 1-naphthylamine is then chlorinated at the 7th position using chlorine gas in the presence of a catalyst like iron(III) chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Catalysts and Optimized Conditions: To enhance yield and purity.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces (7-Hydroxynaphthalen-1-yl)methanamine.
Substitution: Produces (7-Alkoxynaphthalen-1-yl)methanamine derivatives.
Applications De Recherche Scientifique
(7-Chloronaphthalen-1-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its potential as a ligand in receptor binding studies.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets:
Binding to Receptors: The amine group can form hydrogen bonds with receptor sites, influencing biological activity.
Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the receptor type.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Bromonaphthalen-1-yl)methanamine
- (7-Iodonaphthalen-1-yl)methanamine
- (7-Fluoronaphthalen-1-yl)methanamine
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom at the 7th position imparts unique electronic properties, influencing reactivity and binding affinity.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
(7-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2 |
Clé InChI |
ALYVZNWEEXNADT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


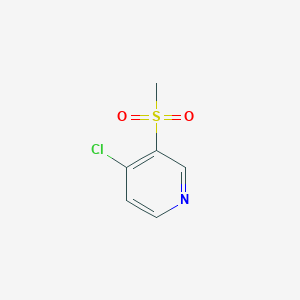
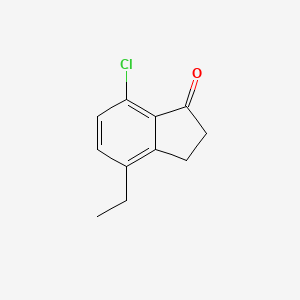
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)

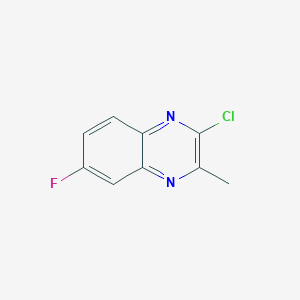

![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)

![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
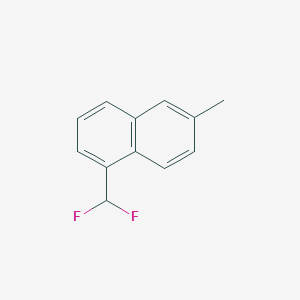
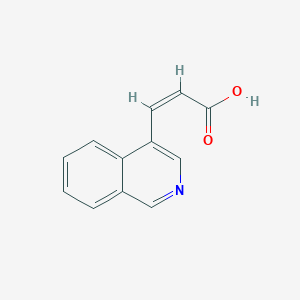
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
